N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide
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Overview
Description
“N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide” is a chemical compound that is part of the quinoxaline derivatives . Quinoxaline is a heterocyclic organic compound that contains a benzene ring fused to a pyrazine ring. This compound has been researched for its potential applications in various fields of research and industry, including pharmaceuticals, agriculture, and materials science.
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as “this compound”, can be achieved through various methods. One common method involves a condensation reaction between 2-amino-3-oxoquinoxaline and 2-phenoxyacetic acid chloride in the presence of a base such as triethylamine. The synthesis can be carried out in either a solvent or a solvent-free system.Molecular Structure Analysis
The molecular formula of “this compound” is C22H17N3O3. The structure of this compound can be characterized using spectroscopic methods such as NMR, IR, and MS.Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions. These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions . The specific reactions that “this compound” undergoes would depend on the specific conditions and reagents used.Scientific Research Applications
Electroanalytical Studies
A study conducted by Abelairas et al. (1994) on a model compound structurally similar to N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide, 4-methyl-N-quinolin-8-ylbenzenesulfonamide, demonstrated its electroanalytical properties. The research focused on the oxidation process of the sulfonamide group, revealing that it is irreversible and predominantly diffusion-controlled, with a significant adsorptive component. This study highlights the potential application of such compounds in electrochemical sensors and analytical techniques (Abelairas et al., 1994).
Antimicrobial and Antiprotozoal Activity
Patel et al. (2017) synthesized a series of new quinoxaline-oxadiazole hybrids, including compounds related to this compound, which displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This suggests their potential use in developing new antimicrobial and antiprotozoal agents (Patel et al., 2017).
Anticancer Research
Research on quinoxaline derivatives, including those structurally related to this compound, has shown significant anticancer potential. For instance, El Rayes et al. (2019) explored the antiproliferative activity of quinoxaline derivatives against human cancer cell lines, identifying compounds with IC50 values competitive with standard drugs. This research underscores the potential application of such compounds in cancer therapy (El Rayes et al., 2019).
Organic Synthesis and Pesticidal Activities
Quinoxaline derivatives have been utilized in the synthesis of novel compounds with varied biological activities. Liu et al. (2020) designed and synthesized novel quinoxaline derivatives demonstrating herbicidal, fungicidal, and insecticidal activities, highlighting their potential in agriculture and pest management (Liu et al., 2020).
Sensor Development
Quinoxaline derivatives have also found application in sensor development. Kaushik et al. (2021) reported the design of an organic molecule-based sensor capable of detecting multiple analytes, including moisture and warfare agents. This research indicates the versatility of quinoxaline derivatives in developing sensitive and selective sensors for environmental and security applications (Kaushik et al., 2021).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 3,4-dihydroquinoxalin-2-ones, have shown potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that could potentially result in antiviral and anti-inflammatory effects .
Biochemical Pathways
Given its potential antiviral and anti-inflammatory activities, it can be inferred that the compound may interact with pathways related to these biological processes .
Result of Action
Based on the potential therapeutic properties of similar compounds, it can be inferred that the compound may have antiviral and anti-inflammatory effects .
Properties
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-23(21,22)19-12-8-4-3-7-11(12)15-16(20)18-14-10-6-5-9-13(14)17-15/h3-10,19H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAFLZGKEINJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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